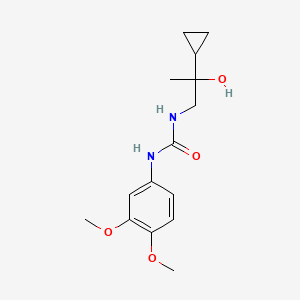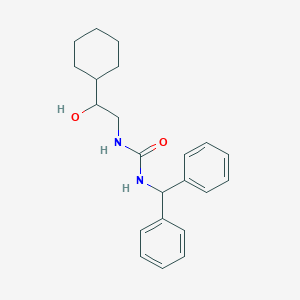
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea (CYHP) is a synthetic organic compound that has been used in a variety of scientific research applications. CYHP is a member of the urea family, and has a unique structure that is characterized by the presence of a cyclopropyl group and a hydroxypropyl group attached to a phenyl ring. The unique structure of CYHP has allowed it to be used in a variety of scientific research applications, including biochemical and physiological studies.
Applications De Recherche Scientifique
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of cyclopropyl-containing drugs. It has also been used to study the biochemical and physiological effects of cyclopropyl-containing drugs. In addition, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been used as a model compound to study the effects of cyclopropyl-containing drugs on the human body.
Mécanisme D'action
The mechanism of action of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea is not fully understood. However, it is believed that 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea binds to a specific receptor in the body, which triggers a cascade of biochemical and physiological effects. 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea is believed to bind to the G-protein coupled receptor (GPCR) family of receptors, which are involved in many cellular processes.
Biochemical and Physiological Effects
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to bind to GPCRs, which can lead to the activation of several biochemical pathways. In addition, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been shown to activate the cyclic adenosine monophosphate (cAMP) pathway, which is involved in the regulation of many cellular processes. 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has also been shown to modulate the activity of several enzymes, including phospholipase C (PLC), protein kinase C (PKC), and adenylyl cyclase (AC).
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. In addition, its unique structure allows it to be used as a model compound for studying the effects of cyclopropyl-containing drugs. However, 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has several limitations for lab experiments. Its structure is relatively complex, which can make it difficult to synthesize in the lab. In addition, its effects on the human body are not fully understood, which can make it difficult to study its effects in the lab.
Orientations Futures
There are several potential future directions for 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea research. One potential direction is to further study the biochemical and physiological effects of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea. This could include studying its effects on different tissues and organs, as well as its effects on different cell types. In addition, further research could be conducted to better understand the mechanism of action of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea and its effects on GPCRs. Another potential direction is to develop new synthetic methods for the synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea. Finally, further research could be conducted to explore the potential therapeutic applications of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea.
Méthodes De Synthèse
The synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea has been reported in several publications. The most common method for the synthesis of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea involves the condensation of 2-cyclopropyl-2-hydroxypropyl chloroformate and 3,4-dimethoxyphenyl isocyanate. This reaction is typically carried out in an inert atmosphere at room temperature. The reaction produces a mixture of 3-(2-cyclopropyl-2-hydroxypropyl)-1-(3,4-dimethoxyphenyl)urea and 3,4-dimethoxyphenyl isocyanate, which can be separated by column chromatography.
Propriétés
IUPAC Name |
1-(2-cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(19,10-4-5-10)9-16-14(18)17-11-6-7-12(20-2)13(8-11)21-3/h6-8,10,19H,4-5,9H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDFTKBFRVZTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC(=C(C=C1)OC)OC)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(3,4-dimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6495253.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B6495254.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)
![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)
![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)

![ethyl 4-[({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6495299.png)
![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)
![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)
![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6495319.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B6495323.png)
![N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6495328.png)